molecular formula C11H10N2 B372562 5-Methyl-2-phenylpyrimidine CAS No. 77232-48-5

5-Methyl-2-phenylpyrimidine

Cat. No. B372562
CAS RN: 77232-48-5
M. Wt: 170.21g/mol
InChI Key: SOLSXWAKUGOABS-UHFFFAOYSA-N
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Patent
US05977075

Procedure details

A solution of sodium methoxide in methanol is generated by dissolving sodium metal (0.89 g, 30.0 mmol) in dry methanol (25 mL). This solution is added via an addition funnel to a solution of benzamidine hydrochloride hydrate (2.35 g, 15.0 mmol) and 3-dimethyl-amino-2-methylpropenal (1.16 g, 10.2 mmol) in dry methanol (50 mL) at room temperature. The reaction mixture is refluxed for 4 hours, then cooled at room temperature. The mixture is concentrated in vacuo and the residue partitioned between dichloromethane (50 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (50 mL) and the combined organic layers are dried over magnesium sulfate. Filtration and concentration in vacuo gives 5-methyl-2-phenyl-pyrimidine as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
1.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Na].O.Cl.[C:7]([NH2:15])(=[NH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:16]/[C:17](/[CH:22]=O)=[CH:18]\N(C)C>CO>[CH3:22][C:17]1[CH:16]=[N:14][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:15][CH:18]=1 |f:0.1,3.4.5,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.89 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
O.Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
1.16 g
Type
reactant
Smiles
C/C(=C\N(C)C)/C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC(=NC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.